5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
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Overview
Description
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-aminophenylhydrazine: A precursor in the synthesis of the compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Other pyrazolone derivatives: Compounds with similar structures but different substituents.
Uniqueness
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other pyrazolone derivatives.
Properties
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXPBSEINXVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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